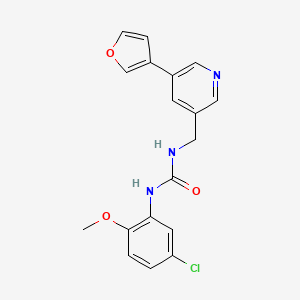

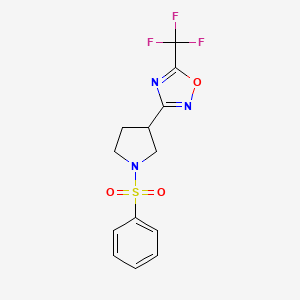

![molecular formula C13H10ClN3O2 B2765866 (E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine CAS No. 59670-70-1](/img/structure/B2765866.png)

(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1. Chemical Reactions and Isomer Studies

(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine and related compounds have been explored in chemical reactions, particularly focusing on the formation of various isomers. For instance, the reaction of chlorophthalazine with nitrophenylhydrazines results in the formation of nitrophenylhydrazones, including the E isomers. The study of these reactions provides insights into the mechanisms and outcomes of chemical processes involving similar compounds (Buzykhin et al., 1978).

2. Synthesis of Novel Compounds

Research into the synthesis of new compounds using (E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine derivatives is a significant area of interest. For example, the synthesis of ruthenium(III) complexes with related ligands, such as 4-methyl-3-thiosemicarbazone ligands, demonstrates the versatility and potential of these compounds in creating new molecular structures with varied applications (Sampath et al., 2013).

3. Antibacterial and Antifungal Applications

Compounds synthesized from (E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine show promising antibacterial and antifungal activities. Studies have indicated that these compounds can be effective against a range of bacterial and fungal pathogens, suggesting their potential use in medical and pharmaceutical applications (Al-Wahaibi et al., 2020).

4. Analytical and Spectroscopic Applications

The derivatives of (E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine are also utilized in analytical chemistry. For instance, they are used in the derivatization of carboxylic acids, aldehydes, and ketones in various samples, facilitating their detection and analysis through techniques like high-performance liquid chromatography (HPLC) (Peters et al., 2004).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O2/c14-13-7-6-12(17(18)19)8-10(13)9-15-16-11-4-2-1-3-5-11/h1-9,16H/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRXRFLZOWMUJZ-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-7-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2765786.png)

![N-(2-(4-(2-(p-tolyloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2765788.png)

![N-isopropyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2765790.png)

![2-methyl-1-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2765791.png)

![3-[(2-Methylbenzyl)oxy]benzoic acid](/img/structure/B2765792.png)

![N-(4-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2765793.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2765795.png)

![2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-ol](/img/structure/B2765806.png)